thermodynamic stability of 2,5-dimethyl-4-hexenoic acid
thermodynamic stability of 2,5-dimethyl-4-hexenoic acid
An In-Depth Technical Guide to the Thermodynamic Stability of 2,5-Dimethyl-4-Hexenoic Acid
Introduction
2,5-Dimethyl-4-hexenoic acid is a substituted unsaturated carboxylic acid with potential applications in various fields, including as a building block in organic synthesis and for the development of new chemical entities in the pharmaceutical industry.[1][2] The presence of both a carboxylic acid functional group and a carbon-carbon double bond within the same molecule gives it a unique reactivity profile. However, this combination of functional groups also raises important questions about its thermodynamic stability. Understanding the inherent stability, potential isomerization pathways, and decomposition routes of 2,5-dimethyl-4-hexenoic acid is critical for its synthesis, purification, storage, and application, particularly in drug development where stability is a key determinant of a candidate's viability.
This technical guide provides a comprehensive overview of the factors influencing the . It is intended for researchers, scientists, and drug development professionals who require a deep understanding of the principles governing the stability of such molecules. This guide will delve into theoretical predictions based on molecular structure, outline detailed experimental protocols for empirical determination of stability, and present a workflow for computational assessment.
Theoretical Assessment of Thermodynamic Stability
A molecule's thermodynamic stability is a measure of its energy content; lower energy isomers are more stable.[3] The structure of 2,5-dimethyl-4-hexenoic acid allows for several predictions regarding its stability based on fundamental principles of organic chemistry.
Alkene Stability: The Role of Substitution
The stability of an alkene is significantly influenced by the number of alkyl substituents attached to the sp2-hybridized carbons of the double bond.[4] Generally, alkene stability increases with increasing substitution in the following order: monosubstituted < disubstituted < trisubstituted < tetrasubstituted.[4][5] This trend is attributed to two main factors:
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Hyperconjugation: This is a stabilizing interaction that involves the delocalization of electrons from adjacent C-H or C-C sigma bonds into the empty π* antibonding orbital of the double bond.[5][6] More alkyl substituents provide more opportunities for hyperconjugation, thus lowering the overall energy of the molecule.
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Bond Strength: The bond between an sp2 carbon and an sp3 carbon is stronger than a bond between two sp3 carbons.[6][7] A higher degree of substitution on the double bond results in a greater number of these stronger sp2-sp3 bonds, contributing to increased stability.[7]
In the case of 2,5-dimethyl-4-hexenoic acid, the double bond is trisubstituted , which suggests a relatively high degree of intrinsic stability compared to less substituted isomers.
Potential for Isomerization to a Conjugated System
While the trisubstituted double bond in 2,5-dimethyl-4-hexenoic acid is relatively stable, the presence of the carboxylic acid group introduces the possibility of isomerization to a thermodynamically more stable α,β-unsaturated isomer. The migration of the double bond from the β,γ-position (in the starting molecule) to the α,β-position would bring it into conjugation with the carbonyl group of the carboxylic acid. This conjugation results in a more delocalized π-electron system, which significantly lowers the overall energy of the molecule, making the α,β-unsaturated isomer the thermodynamically preferred form.[8]
This isomerization can be catalyzed by both acids and bases.[8][9] The β,γ-unsaturated nature of 2,5-dimethyl-4-hexenoic acid makes it susceptible to this rearrangement, which is a critical consideration for its handling and storage.
Stereoisomerism
The double bond in 2,5-dimethyl-4-hexenoic acid can exist as two different stereoisomers: (E) and (Z). Generally, trans (E) isomers are more stable than cis (Z) isomers due to reduced steric strain between the substituents on the double bond.[4] The relative populations of these isomers at equilibrium will be determined by their difference in Gibbs free energy.
Experimental Determination of Thermodynamic Stability
To empirically quantify the , several analytical techniques can be employed. The following sections provide detailed protocols for the most relevant methods.
Differential Scanning Calorimetry (DSC)
DSC is a powerful technique for measuring the heat flow associated with thermal transitions in a material as a function of temperature.[10] It can be used to determine the melting point, heat of fusion, and to detect thermal events such as decomposition or isomerization.
Protocol for DSC Analysis of 2,5-Dimethyl-4-Hexenoic Acid
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Sample Preparation: Accurately weigh 5-10 mg of high-purity 2,5-dimethyl-4-hexenoic acid into a standard aluminum DSC pan.[] Crimp the pan with a lid to encapsulate the sample. Prepare an empty, crimped aluminum pan to serve as a reference.
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Instrument Setup:
-
Place the sample and reference pans into the DSC cell.
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Purge the cell with an inert gas, such as nitrogen, at a flow rate of 50 mL/min to prevent oxidation.
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Set the temperature program:
-
Equilibrate at a temperature well below the expected melting point (e.g., 25 °C).
-
Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature significantly above the expected melting or decomposition point (e.g., 300 °C).[12]
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-
-
Data Acquisition: Record the heat flow as a function of temperature.
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Data Analysis:
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The melting point (Tm) is determined as the onset or peak of the endothermic melting transition.
-
The heat of fusion (ΔHfus) is calculated by integrating the area of the melting peak.
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Exothermic or endothermic events at higher temperatures can indicate decomposition or isomerization. The onset temperature of these events provides an indication of the thermal stability.
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Visualization of DSC Experimental Workflow
Caption: Workflow for DSC analysis of organic acids.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[13] It is particularly useful for determining the thermal stability and decomposition profile of a compound.[14]
Protocol for TGA of 2,5-Dimethyl-4-Hexenoic Acid
-
Sample Preparation: Place a small, accurately weighed sample (5-10 mg) of 2,5-dimethyl-4-hexenoic acid into a tared TGA sample pan (e.g., alumina or platinum).[]
-
Instrument Setup:
-
Place the sample pan onto the TGA balance.
-
Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 100 mL/min to provide a non-reactive atmosphere.[14]
-
Set the temperature program to heat the sample from ambient temperature to a high temperature (e.g., 600 °C) at a constant rate (e.g., 20 °C/min).[14]
-
-
Data Acquisition: Continuously record the sample mass as a function of temperature.
-
Data Analysis:
-
Plot the percentage of initial mass versus temperature to obtain the TGA curve.
-
The onset temperature of mass loss indicates the beginning of thermal decomposition.
-
The percentage of mass lost at different temperature ranges can correspond to the loss of specific fragments, such as the carboxylic acid group (decarboxylation).
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The first derivative of the TGA curve (DTG curve) can be plotted to identify the temperatures at which the rate of mass loss is maximal.[14]
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Visualization of TGA Experimental Workflow
Caption: Workflow for DFT calculation of relative isomer stability.
Predicted and Experimentally Determined Thermodynamic Data
| Parameter | Method | Predicted/Measured Value | Reference |
| Relative Alkene Stability | Heats of Hydrogenation | Trisubstituted > Disubstituted > Monosubstituted | [3][6] |
| Isomerization Energy (β,γ to α,β) | General Observation | α,β-unsaturated isomer is more stable | [8] |
| Decomposition Onset | TGA | To be determined experimentally | [14] |
| Melting Point | DSC | To be determined experimentally | [10] |
| Relative Isomer Energies | DFT Calculations | To be calculated | [15] |
Potential Isomerization and Decomposition Pathways
Based on its structure, 2,5-dimethyl-4-hexenoic acid is susceptible to specific isomerization and decomposition reactions under certain conditions.
Isomerization to 2,5-Dimethyl-2-hexenoic Acid
The most likely isomerization pathway is the migration of the double bond to the α,β-position, forming the conjugated and more stable 2,5-dimethyl-2-hexenoic acid. This reaction is often catalyzed by acids or bases and proceeds through the formation of an enolate or a carbocation intermediate.
Decomposition Pathways
At elevated temperatures, carboxylic acids can undergo various decomposition reactions. [16]For 2,5-dimethyl-4-hexenoic acid, potential pathways include:
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Decarboxylation: The loss of carbon dioxide (CO2) from the carboxylic acid group. For β,γ-unsaturated acids, this can proceed through a six-membered cyclic transition state, which generally has a lower activation energy than the corresponding reaction for saturated acids. [17][18]* Dehydration: The elimination of a water molecule to form a ketene. This pathway is generally less favorable than decarboxylation for β,γ-unsaturated acids. [16][17]* Oxidative Cleavage: In the presence of oxidizing agents, the carbon-carbon double bond can be cleaved, leading to the formation of smaller carboxylic acids and ketones.
Summary and Recommendations
The is governed by a balance of factors. Its trisubstituted double bond confers a degree of stability, but its β,γ-unsaturated nature makes it prone to isomerization to a more stable α,β-conjugated isomer. This isomerization is a key consideration for its synthesis, purification, and long-term storage.
Recommendations for Researchers and Drug Developers:
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Experimental Verification: It is crucial to experimentally determine the thermal properties of 2,5-dimethyl-4-hexenoic acid using techniques like DSC and TGA to establish its melting point and decomposition temperature.
-
Purity Analysis: When synthesizing or using this compound, it is important to analyze for the presence of the more stable α,β-unsaturated isomer, for example, using NMR spectroscopy or chromatography.
-
Storage Conditions: To minimize isomerization, 2,5-dimethyl-4-hexenoic acid should be stored at low temperatures and in the absence of acidic or basic catalysts.
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Computational Modeling: Employ computational methods to predict the relative stabilities of potential isomers and byproducts, which can guide synthetic and purification strategies.
By combining theoretical understanding with rigorous experimental and computational analysis, a complete picture of the can be developed, ensuring its effective and reliable use in research and development.
References
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